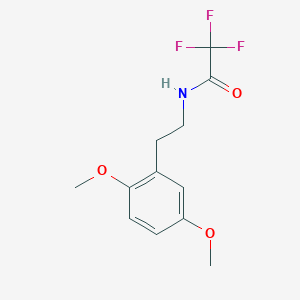
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetyl group attached to an aminoethane backbone, with two methoxy groups positioned on the phenyl ring. Its molecular formula is C11H14F3NO3, and it has a molecular weight of 265.23 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
2,5-Dimethoxyphenylacetic acid+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethane derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-trifluoroacetyl-2-(2,5-dimethoxy-4-(phenylacetyl)-phenyl)-2-aminopropane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(2-phenylethyl)phenyl]-1-aminoethane
- N-trifluoroacetyl-2-[2,5-dimethoxy-4-(3-phenylpropyl)phenyl]-1-aminoethane
Uniqueness
N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is unique due to its specific trifluoroacetyl and methoxy substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14F3NO3 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
N-[2-(2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-3-4-10(19-2)8(7-9)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
VJHIWEPSKXAYAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















